molecular formula C20H19NO4 B2971031 4-(2-oxo-2-phenylethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 903859-47-2

4-(2-oxo-2-phenylethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione

Cat. No.: B2971031
CAS No.: 903859-47-2
M. Wt: 337.375
InChI Key: NFCQEZAVKAZPMG-UHFFFAOYSA-N
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Description

4-(2-oxo-2-phenylethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C20H19NO4 and its molecular weight is 337.375. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

4-(2-oxo-2-phenylethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione and related compounds have been extensively studied for their synthesis and characterization. A noteworthy effort in this area is the synthesis and characterization of new 3-(3-hydroxyphenyl)-4-alkyl-3,4-dihydrobenzo[e][1,3]oxazepine-1,5-dione compounds, showcasing the chemical versatility of oxazepine derivatives. These compounds were characterized using FT-IR spectroscopy, indicating fully extended terminal alkyl chains attached to the oxazepine ring. Additionally, conformational analysis was performed using high-resolution 1H NMR and 13C NMR spectroscopy in DMSO, marking a significant step in understanding the structural intricacies of these compounds (Osman et al., 2011).

Mesomorphic Studies and Liquid Crystals

Further research into the heterocyclic liquid crystals incorporating the oxazepine core, including 1,3-oxazepine-4,7-dione, has been conducted. These studies explore the thermal and mesomorphic behavior of newly derived compounds, demonstrating how different substituents impact these properties. The comprehensive analysis covers the synthesis, spectroscopic characterization, and investigation into the mesomorphic properties, contributing valuable insights into the design and development of materials with tailored liquid crystalline properties (Yeap et al., 2010).

Anisotropic Properties

In another vein, research has been dedicated to understanding the anisotropic properties of novel asymmetric diones fused with 1,3-oxazepine and oxazepane rings. This work has led to the synthesis of heterocyclic liquid crystal compounds, revealing the significant influence of core moieties on the formation of mesophases. Such studies are crucial for advancing the field of material science, especially in the development of new liquid crystalline materials with potential applications in displays and other technologies (Yeap et al., 2012).

Properties

IUPAC Name

4-phenacyl-2-propyl-1,4-benzoxazepine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-2-8-18-20(24)21(13-16(22)14-9-4-3-5-10-14)19(23)15-11-6-7-12-17(15)25-18/h3-7,9-12,18H,2,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCQEZAVKAZPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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